molecular formula C10H18O3 B14395963 Acetic acid;6,6-dimethylcyclohex-3-en-1-ol CAS No. 88683-96-9

Acetic acid;6,6-dimethylcyclohex-3-en-1-ol

Cat. No.: B14395963
CAS No.: 88683-96-9
M. Wt: 186.25 g/mol
InChI Key: KGJZSYXWCZOZBZ-UHFFFAOYSA-N
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Description

Acetic acid;6,6-dimethylcyclohex-3-en-1-ol is a unique organic compound that combines the properties of acetic acid and a cyclohexene derivative. This compound is characterized by the presence of a cyclohexene ring with a hydroxyl group at the first position and two methyl groups at the sixth position, along with an acetic acid moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6,6-dimethylcyclohex-3-en-1-ol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between a diene and a dienophile to form the cyclohexene ring, followed by functionalization to introduce the hydroxyl and methyl groups. The final step involves the esterification of the hydroxyl group with acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the Diels-Alder reaction is carried out under controlled temperature and pressure conditions. The subsequent functionalization and esterification steps are optimized for high yield and purity, often using catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6,6-dimethylcyclohex-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

    Oxidation: Formation of 6,6-dimethylcyclohex-3-en-1-one or 6,6-dimethylcyclohex-3-en-1-carboxylic acid.

    Reduction: Formation of 6,6-dimethylcyclohexanol.

    Substitution: Formation of 6,6-dimethylcyclohex-3-en-1-chloride or 6,6-dimethylcyclohex-3-en-1-bromide.

Scientific Research Applications

Acetic acid;6,6-dimethylcyclohex-3-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of acetic acid;6,6-dimethylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in esterification and other biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A similar compound with a hydroxyl group on the cyclohexane ring but lacking the acetic acid moiety.

    6,6-Dimethylcyclohex-3-en-1-one: A ketone derivative with similar structural features but different functional groups.

    Cyclohex-3-en-1-ol: A simpler analog without the methyl groups and acetic acid moiety.

Uniqueness

Acetic acid;6,6-dimethylcyclohex-3-en-1-ol is unique due to the combination of its functional groups, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

88683-96-9

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

acetic acid;6,6-dimethylcyclohex-3-en-1-ol

InChI

InChI=1S/C8H14O.C2H4O2/c1-8(2)6-4-3-5-7(8)9;1-2(3)4/h3-4,7,9H,5-6H2,1-2H3;1H3,(H,3,4)

InChI Key

KGJZSYXWCZOZBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC1(CC=CCC1O)C

Origin of Product

United States

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